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Compound of Interest

Compound Name: 3,4',5-Trichlorobenzophenone
CAS No.: 13395-65-8
Cat. No.: B1302763
Get Quote
& J

Executive Summary & Chemical Identity[1]

3,4',5-Trichlorobenzophenone (Formula:

) is a halogenated diaryl ketone often encountered as a synthesis intermediate or a
regiochemical impurity in the production of antihistamines (e.g., clemastine analogs) and
agrochemicals. Its identification relies on distinguishing the specific meta-substitution pattern
on one ring from the para-substitution on the other, a challenge that requires precise
spectroscopic interpretation.

This guide provides a definitive analytical framework for identifying this specific isomer,
distinguishing it from the more common 2,4,4'- and 4,4'-trichlorobenzophenone isomers using
NMR, MS, and IR methodologies.

Chemical Identifiers
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Property Value

Systematic Name (4-chlorophenyl)(3,5-dichlorophenyl)methanone

Molecular Formula

Molecular Weight 285.55 g/mol

283.956 g/mol (
Monoisotopic Mass
Cl basis)

Asymmetric benzophenone: Ring A (3,5-
dichloro), Ring B (4-chloro)

Structure

Synthesis & Origin Strategy

To understand the impurity profile, one must understand the origin. The presence of 3,4',5-
trichlorobenzophenone typically arises from a Friedel-Crafts Acylation where regioselectivity
is governed by steric hindrance and directing groups.

Validated Synthesis Route

The most logical synthetic pathway—and the source of this compound in reaction mixtures—is
the acylation of chlorobenzene with 3,5-dichlorobenzoyl chloride.

¢ Reagents: 3,5-Dichlorobenzoyl chloride + Chlorobenzene.

e Catalyst: Aluminum Chloride (

)-[11[2](3]

e Mechanism: The 3,5-dichlorobenzoyl cation attacks the chlorobenzene ring. Since the
chloro- group is ortho/para directing but sterically demanding, the para attack is highly
favored, yielding the 3,4',5- isomer.

Synthesis Workflow Diagram
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Figure 1: Friedel-Crafts synthesis pathway favoring the formation of the 3,4',5-isomer via para-
attack on chlorobenzene.

Spectroscopic Profiling (The Core)
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The symmetry of the 3,5-dichloro ring contrasts
sharply with the AA'BB' system of the 4-chlorophenyl ring.

Predicted

H NMR Data (400 MHz,

)

Note: Chemical shifts (

) are calculated based on substituent additivity rules relative to benzophenone.
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*Note: The AA'BB' system of the 4-chlorophenyl ring often appears as a pair of "pseudo-
doublets" with roof effects.

C NMR Key Signals[7]
e Carbonyl (C=0): ~193 ppm (Characteristic of diaryl ketones).

e C-CI (Ipso): ~135 ppm (Ring A) and ~139 ppm (Ring B).

o Symmetry Check: Ring A shows only 4 unique aromatic signals (C1, C2/6, C3/5, C4). Ring B
shows 4 unique aromatic signals (C1', C2'/6', C3'/5', C4").

Mass Spectrometry (GC-MS |/ LC-MS)

The mass spectrum provides the molecular weight and the "fingerprint” of the chlorine content.
e Molecular lon (

): 284 (Nominal).
o Isotope Pattern: The presence of 3 chlorine atoms creates a distinct cluster.

o M (284): 100% (Relative abundance base)[6]

o M+2 (286): ~96%

o M+4 (288): ~30%][6]
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o M+6 (290): ~3%|6]

o Diagnostic Rule: A 10:10:3 ratio roughly indicates three chlorines.

Fragmentation Pathway

The primary fragmentation occurs via

-cleavage at the carbonyl group.

Fragment lon (

Structure Origin
)
3,5-Dichlorobenzoyl cation
173/175/177 (Dominant fragment due to
stability).
139/141 4-Chlorobenzoyl cation.

3,5-Dichlorophenyl cation (loss
of CO).

145/ 147 /149

4-Chlorophenyl cation (loss of
CO).

1117113

Infrared Spectroscopy (FT-IR)

e C=0 Stretch:

.[6] (Conjugation with two aromatic rings lowers the frequency compared to aliphatic
ketones, but electron-withdrawing Cl atoms may shift it slightly higher than unsubstituted
benzophenone).

e C=C Aromatic:

e C-CI Stretch:

(Strong, broad band).
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e C-H Bending (Out of Plane):

o (Parametric 1,4-substitution).

o (Isolated H in 1,3,5-substitution).

Visualization of Diagnostic Logic

The following diagram illustrates the decision tree a researcher should use to confirm the
structure based on the data above.
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Unknown Sample

(Suspected Trichlorobenzophenone)

Step 1: GC-MS Analysis
Check Isotope Pattern

Isotope Ratio M:M+2:M+4
~100:96:30?

Check Alpha Cleavage
Peaks at 139 & 173?

Step 2: 1H NMR Analysis
(Aromatic Region)

No

Ring A Pattern:

2 Doublet (J~2Hz) + 1x Triplet? No (Wrong substitution)

Yes (3,5-subst verified)

Ring B Pattern:
AA'BB' (2x Pseudo-Doublets, J~8Hz)?

Yes (4-subst verified)

Confirmed Identity: Reject:
3,4',5-Trichlorobenzophenone Likely 2,4,4' or other isomer

Click to download full resolution via product page

Figure 2: Analytical decision matrix for confirming the 3,4',5-isomer structure.
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Experimental Protocols
Sample Preparation for HPLC/UV

To quantify this compound in a reaction mixture:

Diluent: Acetonitrile:Water (80:20).

Concentration: Prepare a stock solution at 0.5 mg/mL.

Filtration: 0.22 um PTFE filter (essential to remove aluminum salts from synthesis).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5um).

Detection: UV at 254 nm (aromatic

) and 210 nm.

GC-MS Method Parameters

e Inlet Temp: 280°C.

Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane).

Oven Program: 80°C (hold 1 min)
20°C/min

300°C (hold 5 min).

Split Ratio: 20:1.

Scan Range: 50-500 amu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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